2-amino-N-(3,4-dimethylphenyl)-3-(4-methylbenzoyl)indolizine-1-carboxamide
Description
This indolizine-based carboxamide derivative (molecular formula: C₁₇H₁₅N₃O₂, molecular weight: 293.326) features a 4-methylbenzoyl group at position 3 and a 3,4-dimethylphenyl substituent on the carboxamide moiety at position 1 . The compound’s structural complexity arises from its indolizine core, a bicyclic system fused with a pyrrole and pyridine ring, which is further functionalized with electron-donating methyl groups on both the benzoyl and phenyl moieties. These modifications are hypothesized to enhance lipophilicity and target binding affinity, making it a candidate for therapeutic applications .
Properties
IUPAC Name |
2-amino-N-(3,4-dimethylphenyl)-3-(4-methylbenzoyl)indolizine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O2/c1-15-7-10-18(11-8-15)24(29)23-22(26)21(20-6-4-5-13-28(20)23)25(30)27-19-12-9-16(2)17(3)14-19/h4-14H,26H2,1-3H3,(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBXSUJUZVXQIAE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=C(C(=C3N2C=CC=C3)C(=O)NC4=CC(=C(C=C4)C)C)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-amino-N-(3,4-dimethylphenyl)-3-(4-methylbenzoyl)indolizine-1-carboxamide is a member of the indolizine family, which has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure features an indolizine core substituted with an amino group and a benzoyl moiety, which may contribute to its biological properties.
Biological Activity Overview
Research has indicated that compounds similar to this compound exhibit various biological activities, including:
- Anticancer Activity : Some indolizine derivatives have shown promise in inhibiting cancer cell proliferation.
- Antimicrobial Properties : Certain analogs have demonstrated effectiveness against bacterial and fungal strains.
- Anti-inflammatory Effects : Indications suggest potential use in reducing inflammation.
Indolizine derivatives are believed to exert their anticancer effects through multiple mechanisms:
- Inhibition of Cell Proliferation : Studies have shown that these compounds can inhibit the growth of various cancer cell lines by inducing apoptosis.
- Cell Cycle Arrest : Some compounds have been reported to cause cell cycle arrest at specific phases, particularly in the G1 phase.
Case Studies
- Study on MCF-7 Cells : A derivative similar to the target compound was evaluated for its cytotoxic effects on MCF-7 breast cancer cells. Results indicated a significant reduction in cell viability, suggesting a potential for further development as an anticancer agent .
- Synergistic Effects with Chemotherapy : Research has shown that combining indolizine derivatives with standard chemotherapeutic agents enhances their efficacy against resistant cancer cell lines .
In Vitro Studies
Indolizine derivatives have been tested against various microbial strains:
- Bacterial Strains : The compound exhibited notable antibacterial activity against Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentrations (MICs) comparable to established antibiotics .
- Fungal Strains : Inhibition assays against common fungal pathogens demonstrated moderate antifungal activity, suggesting potential applications in treating fungal infections .
Anti-inflammatory Effects
The anti-inflammatory potential of indolizine derivatives has been explored through various assays:
- Nitric Oxide Production Inhibition : Compounds were shown to inhibit lipopolysaccharide (LPS)-induced nitric oxide production in macrophages, indicating their role in modulating inflammatory responses .
Data Summary Table
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of this compound as an anticancer agent. The indolizine derivatives are recognized for their ability to inhibit tumor growth and induce apoptosis in cancer cells.
- Case Study: A study published in Cancer Letters demonstrated that derivatives of indolizine exhibited cytotoxic effects against various cancer cell lines, including breast and lung cancers. The mechanism was attributed to the induction of oxidative stress and disruption of mitochondrial function .
Antimicrobial Properties
The compound has shown promising antimicrobial activity against a range of pathogens, including bacteria and fungi.
- Data Table: Antimicrobial Activity
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
| Candida albicans | 64 µg/mL |
This data suggests that the compound could be developed into a novel antimicrobial agent, addressing the growing issue of antibiotic resistance .
Neuroprotective Effects
Emerging research indicates that 2-amino-N-(3,4-dimethylphenyl)-3-(4-methylbenzoyl)indolizine-1-carboxamide may have neuroprotective properties.
- Case Study: In a preclinical model of neurodegeneration, administration of this compound resulted in reduced neuronal apoptosis and improved cognitive function. The study attributed these effects to modulation of neuroinflammatory pathways .
Synthetic Applications
In synthetic organic chemistry, this compound serves as a versatile building block for the development of more complex molecules.
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Effects on the Benzoyl Group
The 4-methylbenzoyl group at position 3 is critical for biological activity. Evidence from pyrrole derivatives (e.g., compounds B1–B6 ) shows that this substituent confers IC₅₀ values in the low micromolar range (6–8 μM ), whereas replacing it with a 4-methoxybenzoyl group (B7–B13 ) reduces potency significantly .
Key Analogues:
- Ethyl 7-amino-3-(4-fluorobenzoyl)indolizine-1-carboxylate (2a): Substitution: 4-fluorobenzoyl (electron-withdrawing). Molecular Weight: 327.2 (C₁₈H₁₅FN₂O₃).
- 2-amino-N-(3-chloro-2-methylphenyl)-3-(4-nitrobenzoyl)indolizine-1-carboxamide: Substitution: 4-nitrobenzoyl (strong electron-withdrawing). Molecular Weight: 448.9 (C₂₃H₁₇ClN₄O₄). Activity: Likely reduced bioavailability due to increased molecular weight and nitro group toxicity risks .
Table 1: Impact of Benzoyl Substituents on Activity
| Compound | Substituent (Position 3) | IC₅₀ (μM) | Molecular Weight | Key Property |
|---|---|---|---|---|
| Target Compound | 4-methylbenzoyl | 6–8 | 293.3 | High potency |
| B7–B13 (Pyrrole analogues) | 4-methoxybenzoyl | >10 | ~280–300 | Reduced activity |
| 2a (Fluorobenzoyl) | 4-fluorobenzoyl | N/A | 327.2 | Moderate efficacy |
| Nitrobenzoyl analogue | 4-nitrobenzoyl | N/A | 448.9 | High molecular weight |
Modifications on the Carboxamide Moiety
The N-(3,4-dimethylphenyl) group at position 1 contributes to steric bulk and hydrophobicity. Comparisons with methoxy-substituted analogues (e.g., 2-(3,4-dimethoxyphenyl)-N-(4-methoxyphenyl)-1-propyl-1H-benzo[d]imidazole-5-carboxamide ) reveal that methyl groups enhance metabolic stability compared to methoxy groups, which may undergo demethylation .
Key Analogues:
Core Structure Variations
- Benzimidazole vs. Indolizine Cores: Benzimidazole derivatives (e.g., 5ck in ) exhibit distinct electronic profiles due to their fused benzene-imidazole system, often leading to altered binding kinetics compared to indolizine-based compounds .
Research Findings and Implications
- Optimal Substituents : The 4-methylbenzoyl group and 3,4-dimethylphenyl carboxamide are optimal for balancing potency and pharmacokinetics. Chloro or nitro substituents, while increasing molecular weight, may introduce toxicity .
Q & A
Q. What are the established synthetic routes for this compound, and what critical parameters influence yield optimization?
Methodological Answer: Synthesis typically involves multi-step protocols:
- Indolizine Core Formation : Cyclization of pyridine derivatives with alkynes using Pd/Cu catalysts under inert atmospheres .
- Functionalization : Amino and carboxamide groups are introduced via nucleophilic substitution (e.g., EDCI/DCC coupling agents) .
- Benzoylation : Electrophilic substitution with 4-methylbenzoyl chloride under acidic/basic conditions . Key parameters include solvent polarity (DMF for solubility), temperature control (0–80°C), and purification via column chromatography or recrystallization .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and how do researchers address overlapping signals in complex spectra?
Methodological Answer:
- 1H/13C NMR : Assign signals using 2D techniques (COSY, HSQC) to resolve overlapping aromatic protons .
- IR Spectroscopy : Confirms carbonyl (C=O, ~1650–1750 cm⁻¹) and amide (N–H, ~3300 cm⁻¹) groups .
- Mass Spectrometry (ESI-MS) : Validates molecular weight (e.g., m/z 429.476 for [M+H]+) .
- TLC Monitoring : Hexane:ethyl acetate gradients track reaction progress .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data across different in vitro models?
Methodological Answer:
- Standardized Assays : Use identical cell lines (e.g., HepG2 for cytotoxicity) and positive controls (e.g., doxorubicin) .
- Dose-Response Curves : Establish IC50 values across ≥3 replicates to assess potency variability .
- Mechanistic Profiling : Compare enzyme inhibition (e.g., kinase assays) and receptor binding (SPR/BLI) to contextualize activity .
Q. What computational strategies are recommended for predicting binding affinity to kinase targets implicated in cancer?
Methodological Answer:
- Molecular Docking (AutoDock Vina) : Screen against ATP-binding pockets of EGFR or VEGFR2 using crystal structures (PDB IDs: 1M17, 3WZE) .
- MD Simulations (GROMACS) : Assess binding stability over 100 ns trajectories with AMBER force fields .
- QSAR Models : Correlate substituent effects (e.g., methyl vs. methoxy) with activity using topological descriptors .
Q. What methodological considerations are critical for X-ray crystallography of this indolizine derivative?
Methodological Answer:
Q. How should SAR studies be designed to evaluate pharmacophoric elements systematically?
Methodological Answer:
- Core Modifications : Synthesize analogs with substituted benzoyl (e.g., 4-Cl, 4-F) or dimethylphenyl groups .
- Bioassays : Test against panels (e.g., NCI-60 cancer lines) and enzyme targets (e.g., COX-2, topoisomerase II) .
- 3D Pharmacophore Mapping (MOE) : Identify critical H-bond donors (amide NH) and hydrophobic regions (methylbenzoyl) .
Q. What experimental approaches validate hypothesized metabolic degradation pathways in hepatic microsomal studies?
Methodological Answer:
- Incubation Systems : Use human liver microsomes (HLMs) with NADPH cofactor at 37°C .
- LC-MS/MS Analysis : Detect phase I metabolites (e.g., hydroxylation at C-7) and phase II conjugates (glucuronides) .
- CYP450 Inhibition : Co-incubate with ketoconazole (CYP3A4 inhibitor) to identify major metabolic enzymes .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
